Cas no 2352655-40-2 (Tert-butyl 2-(4-amino-2,5-difluorophenyl)acetate)

Tert-butyl 2-(4-amino-2,5-difluorophenyl)acetate is a fluorinated aromatic ester derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of both amino and difluoro substituents on the phenyl ring enhances its reactivity, making it a versatile intermediate for constructing complex molecules. The tert-butyl ester group offers stability under various reaction conditions while allowing selective deprotection when needed. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced electronic and steric properties. High purity and well-defined structural characteristics ensure consistent performance in coupling reactions and further functionalization.
Tert-butyl 2-(4-amino-2,5-difluorophenyl)acetate structure
2352655-40-2 structure
Product Name:Tert-butyl 2-(4-amino-2,5-difluorophenyl)acetate
CAS No:2352655-40-2
MF:C12H15F2NO2
MW:243.24981045723
CID:5654902
PubChem ID:165898193
Update Time:2025-08-02

Tert-butyl 2-(4-amino-2,5-difluorophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • 2352655-40-2
    • tert-butyl 2-(4-amino-2,5-difluorophenyl)acetate
    • EN300-27727387
    • Tert-butyl 2-(4-amino-2,5-difluorophenyl)acetate
    • Inchi: 1S/C12H15F2NO2/c1-12(2,3)17-11(16)5-7-4-9(14)10(15)6-8(7)13/h4,6H,5,15H2,1-3H3
    • InChI Key: SSHJHCNTAVALKJ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=CC=1CC(=O)OC(C)(C)C)F)N

Computed Properties

  • Exact Mass: 243.10708505g/mol
  • Monoisotopic Mass: 243.10708505g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 52.3Ų

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Additional information on Tert-butyl 2-(4-amino-2,5-difluorophenyl)acetate

Comprehensive Overview of Tert-butyl 2-(4-amino-2,5-difluorophenyl)acetate (CAS No. 2352655-40-2)

Tert-butyl 2-(4-amino-2,5-difluorophenyl)acetate is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. Its CAS number 2352655-40-2 serves as a unique identifier, ensuring precise tracking in scientific databases. The compound features a tert-butyl ester group attached to a 2,5-difluorophenyl backbone, which is further functionalized with an amino group at the 4-position. This structural configuration makes it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation.

In recent years, the demand for fluorinated aromatic compounds like Tert-butyl 2-(4-amino-2,5-difluorophenyl)acetate has surged due to their enhanced metabolic stability and bioavailability. Researchers are increasingly exploring its potential in drug discovery, especially for central nervous system (CNS) disorders and anti-inflammatory agents. The difluorophenyl moiety, in particular, is known to improve lipophilicity, a critical factor in blood-brain barrier penetration—a hot topic in neurodegenerative disease research.

The synthesis of CAS 2352655-40-2 typically involves multi-step organic reactions, including esterification and selective fluorination. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize yield and purity, addressing the growing need for green chemistry practices. These methods align with the pharmaceutical industry's shift toward sustainable manufacturing, a trend frequently searched by professionals in process chemistry forums.

Analytical characterization of Tert-butyl 2-(4-amino-2,5-difluorophenyl)acetate relies on NMR spectroscopy, mass spectrometry, and HPLC. Its amino group reactivity allows for further derivatization, making it a versatile building block in combinatorial chemistry. This adaptability has sparked interest in high-throughput screening platforms, where rapid access to diverse molecular libraries is essential.

From a commercial perspective, CAS 2352655-40-2 is often listed under categories like pharmaceutical intermediates and fine chemicals. Suppliers emphasize its high purity grade (>98%), catering to stringent regulatory requirements in GMP-compliant production. Discussions on platforms like LinkedIn and ResearchGate highlight its role in accelerating preclinical development, with users frequently querying its storage conditions and handling protocols.

Emerging applications of this compound include its use in proteolysis-targeting chimeras (PROTACs), a groundbreaking approach in targeted protein degradation. This aligns with the rising popularity of degrader technologies in oncology research, a subject dominating recent scientific conferences and PubMed searches. Additionally, its fluorine atoms contribute to PET tracer development, another area garnering attention in molecular imaging communities.

To ensure safe handling, material safety data sheets (MSDS) for Tert-butyl 2-(4-amino-2,5-difluorophenyl)acetate recommend standard organic lab precautions, avoiding confusion with restricted substances. Its non-hazardous classification under normal conditions makes it accessible for academic and industrial labs focusing on medicinal chemistry optimization.

In summary, CAS 2352655-40-2 represents a convergence of structural ingenuity and practical utility in modern chemistry. Its relevance to next-generation therapeutics and alignment with industry trends ensure sustained interest across R&D sectors, solidifying its position as a keystone in innovative chemical synthesis.

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